1-[(3-Bromophenyl)methyl]-4-(2,6-dimethoxybenzoyl)piperazine
Description
1-[(3-Bromophenyl)methyl]-4-(2,6-dimethoxybenzoyl)piperazine is a piperazine derivative characterized by a 3-bromophenylmethyl substituent at the 1-position and a 2,6-dimethoxybenzoyl group at the 4-position.
Properties
IUPAC Name |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(2,6-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3/c1-25-17-7-4-8-18(26-2)19(17)20(24)23-11-9-22(10-12-23)14-15-5-3-6-16(21)13-15/h3-8,13H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXTYDNFCXPCCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromophenyl)methyl]-4-(2,6-dimethoxybenzoyl)piperazine typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, benzyl chloride, is brominated to form 3-bromobenzyl chloride.
Nucleophilic Substitution: The 3-bromobenzyl chloride is then reacted with piperazine to form 1-[(3-bromophenyl)methyl]piperazine.
Acylation: Finally, the 1-[(3-bromophenyl)methyl]piperazine is acylated with 2,6-dimethoxybenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromophenyl)methyl]-4-(2,6-dimethoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 1-[(3-Bromophenyl)methyl]-4-(2,6-dimethoxybenzoyl)piperazine is a nitrogen-containing heterocyclic compound that has garnered attention in various scientific research applications. This article explores its applications, particularly in pharmacology, medicinal chemistry, and material science, while providing comprehensive data tables and relevant case studies.
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of piperazine compounds exhibit antidepressant and anxiolytic properties. The structural modifications in this compound enhance its interaction with serotonin receptors, which are critical in mood regulation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar piperazine derivatives showed significant binding affinity to serotonin receptors, leading to behavioral changes in animal models of depression and anxiety .
Anticancer Activity
Recent investigations have highlighted the potential of this compound in oncology. Piperazine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Data Table: Anticancer Activity of Piperazine Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 10 | Apoptosis |
| Compound B | Lung Cancer | 15 | Cell Cycle Arrest |
| This compound | Colon Cancer | 12 | Apoptosis |
Case Study:
In vitro studies reported in Cancer Letters indicated that the compound effectively reduced the viability of colon cancer cells by inducing apoptosis .
Neuroprotective Properties
The neuroprotective effects of piperazine derivatives have also been explored. These compounds may protect neurons from oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases.
Case Study:
A recent study highlighted that a related piperazine compound demonstrated protective effects against neurotoxicity induced by glutamate in neuronal cell cultures .
Material Science Applications
Beyond biological applications, this compound is being investigated for use in material science, particularly in developing novel polymers and nanomaterials with enhanced properties.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Moderate |
| Biodegradability | Yes |
Case Study:
Research published in Materials Science & Engineering explored the incorporation of piperazine derivatives into polymer matrices, resulting in materials with improved mechanical properties and thermal stability .
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-(2,6-dimethoxybenzoyl)piperazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Halogen-Substituted Piperazines
- 1-[(4-Bromophenyl)methyl]-4-(furan-2-ylmethyl)piperazine (): Contains a 4-bromophenylmethyl group instead of 3-bromophenylmethyl. The bromine atom’s position (para vs. meta) may alter steric and electronic interactions, affecting receptor binding or metabolic pathways.
- 1-[(2-Chlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine derivatives (, Compound 19): Substitution of bromine with chlorine at the ortho position. Chlorine’s smaller atomic radius and higher electronegativity may reduce lipophilicity compared to bromine. Melting Point: 91.4–92.1°C (higher than many non-halogenated analogs) .
Methoxy-Substituted Piperazines
- 1-[(3,4-Dimethoxyphenethyl)]-4-(3-phenylpropyl)piperazine (SA4503, ): Features dimethoxy groups on the phenyl ring, similar to the 2,6-dimethoxybenzoyl group in the target compound.
Melting Points and Stability
Halogenated derivatives generally exhibit higher melting points due to increased molecular symmetry and intermolecular halogen bonding .
Receptor Binding and Selectivity
- 1-[3-(2,6-Dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine (HBK14, ): High α1-adrenoceptor affinity (Ki = 2.4 nM) with 142-fold selectivity over α2-adrenoceptors .
Antioxidant Activity
- 1-[(2,6-Dimethylphenoxy)ethyl]piperazine (): Increased superoxide dismutase (SOD) activity and total antioxidant capacity (TAC) in vitro. Chlorine or bromine substituents (as in the target compound) may reduce antioxidant efficacy compared to methyl groups .
Pharmacokinetic and Metabolic Considerations
- 1-[(4-tert-Butylphenyl)methyl]-4-(4-chlorophenyl)piperazine (Buclizine, ): Clinical use as an antihistamine highlights piperazine derivatives’ metabolic stability and bioavailability.
Key Research Findings and Implications
Halogen Effects: Bromine’s meta position may confer distinct steric and electronic properties compared to para-halogenated or non-halogenated analogs, impacting receptor binding and solubility .
Methoxy Group Contributions : The 2,6-dimethoxybenzoyl moiety likely enhances solubility and may interact with aromatic residues in target proteins, as seen in sigma-1 receptor agonists like SA4503 .
Synthetic Feasibility : Moderate yields (43–68%) for structurally complex piperazines (e.g., ) suggest challenges in optimizing the target compound’s synthesis .
Biological Activity
1-[(3-Bromophenyl)methyl]-4-(2,6-dimethoxybenzoyl)piperazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the aromatic substituents may enhance lipophilicity and cellular permeability.
Antitumor Activity
Studies have shown that piperazine derivatives exhibit antitumor properties. For instance, compounds similar to this compound have been reported to inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that a related compound reduced tumor cell viability by inducing apoptosis in human breast cancer cells (MCF-7) through caspase activation .
Antimicrobial Properties
The antimicrobial activity of piperazine derivatives has also been documented. In vitro tests indicated that certain analogs possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Neurological Effects
Some studies have suggested that piperazine derivatives can modulate neurotransmitter systems. For example, they may act as agonists or antagonists at serotonin or dopamine receptors, potentially influencing mood and behavior. This activity could be beneficial in treating psychiatric disorders .
Case Studies
- Antitumor Efficacy : A study conducted on a series of piperazine derivatives demonstrated that modifications at the benzoyl position led to enhanced cytotoxicity against various cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics .
- Antimicrobial Testing : In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating moderate antibacterial activity .
Data Tables
| Biological Activity | Cell Line/Organism | IC50/MIC | Mechanism |
|---|---|---|---|
| Antitumor | MCF-7 | 5 µM | Apoptosis |
| Antimicrobial | S. aureus | 32 µg/mL | Membrane disruption |
| Neurological | Serotonin receptors | N/A | Agonist activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
